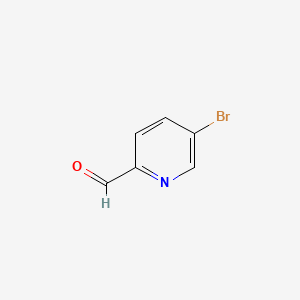

5-Bromopyridine-2-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPMNLLKGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432177 | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-90-5 | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyridine-2-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to 5-Bromopyridine-2-carbaldehyde

Introduction

This compound, also known as 5-bromo-2-formylpyridine, is a halogenated heterocyclic aldehyde. It is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The compound's structure, featuring a pyridine ring substituted with a bromine atom and an aldehyde group, offers a versatile scaffold for a variety of chemical transformations.[1][2] This reactivity allows for the construction of complex, functionalized pyridine derivatives used in the development of bioactive compounds, pharmaceutical leads, and advanced materials.[1][2] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 5-position and a carbaldehyde (formyl) group at the 2-position.

-

IUPAC Name: this compound[3]

-

Synonyms: 5-Bromo-2-formylpyridine, 5-Bromopicolinaldehyde[1]

-

CAS Number: 31181-90-5[3]

-

Molecular Formula: C₆H₄BrNO[3]

-

SMILES: C1=CC(=NC=C1Br)C=O[3]

-

InChI: InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H[3]

-

InChIKey: ZQVLPMNLLKGGIU-UHFFFAOYSA-N[3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically an off-white to light yellow solid.[2] It is insoluble in water but shows solubility in organic solvents like DMSO and methanol.[2][4]

| Property | Value | Source(s) |

| Molecular Weight | 186.01 g/mol | [1][2][3] |

| Appearance | White to light yellow/orange powder or crystal | [1][4] |

| Melting Point | 91-98 °C | [1][4] |

| Boiling Point | 70 °C at 26 mmHg | [1][4][5] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Insoluble | [4][5] |

| pKa | 1.36 ± 0.10 (Predicted) | [4] |

| Flash Point | 97.562 °C | [4] |

Reactivity and Applications

This compound is a versatile building block due to its two reactive sites: the bromine atom and the aldehyde group. This dual functionality allows for a wide range of chemical modifications.[2]

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.[2]

-

Aldehyde Chemistry: The aldehyde group readily undergoes reactions such as reductive amination, Wittig reactions, and the formation of imines, hydrazones, and Schiff bases.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is a component in the design of enzyme inhibitors and other bioactive molecules.[1]

-

Materials Science: The compound is used in the formulation of specialty polymers and in the production of organic semiconductors for applications in flexible electronics.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2,5-dibromopyridine with N,N-dimethylformamide (DMF).[5]

Procedure:

-

2,5-dibromopyridine (1 mmol, 237 mg) is mixed with N,N-dimethylformamide (1.5 mmol, 115 µL).[5]

-

The reaction proceeds under specific conditions (details of temperature, reaction time, and catalyst, if any, are typically outlined in the specific literature method being followed).[5]

-

Upon completion, the crude product is purified using fast column chromatography.[5]

-

The eluent used for chromatography is a mixture of hexane and ethyl acetate (e.g., a 10:1 ratio).[5]

-

This process yields 5-bromo-2-pyridinecarboxaldehyde as a brown solid with a reported yield of 80%.[5]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method for confirming the structure of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): The expected signals are: δ 10.03 (s, 1H, aldehyde proton), 8.85 (dd, J = 0.8, 2.0 Hz, 1H, pyridine proton), 8.02 (ddd, J = 0.8, 2.0, 8.0 Hz, 1H, pyridine proton), 7.85 (dd, J = 0.8, 8.0 Hz, 1H, pyridine proton).[5]

-

¹³C NMR (100 MHz, CDCl₃): The expected carbon signals are: δ 192.4, 151.7, 151.3, 140.0, 126.3, 122.8.[5]

Representative Reaction: Semicarbazone Formation

The aldehyde functional group readily reacts with semicarbazide hydrochloride to form the corresponding semicarbazone, a common derivative used for characterization.

Caption: Reaction of this compound to form a semicarbazone.[6]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[7]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only under a chemical fume hood.[7] Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][7] Avoid breathing dust and prevent contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place between 2-8°C.[4][5] The compound is air-sensitive and should be stored accordingly.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

-

This technical guide provides essential information for researchers, scientists, and drug development professionals working with this compound, highlighting its chemical properties, structure, synthesis, and applications as a versatile synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-pyridine carboxaldehyde - SRIRAMCHEM [sriramchem.com]

- 3. This compound | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 31181-90-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromopyridine-2-carbaldehyde (CAS: 31181-90-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carbaldehyde, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and common reactions, and presents key spectral data for its characterization.

Core Chemical and Physical Data

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position and a carbaldehyde group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 31181-90-5[1] |

| Molecular Formula | C₆H₄BrNO[1] |

| Molecular Weight | 186.01 g/mol |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Bromo-2-formylpyridine, 5-Bromopicolinaldehyde[1] |

| Appearance | Light yellow crystalline solid |

| Melting Point | 91-96 °C |

| Boiling Point | 70 °C at 26 mmHg[1] |

| Solubility | Insoluble in water[1] |

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.03 | s | - | Aldehyde H |

| 8.85 | dd | 2.0, 0.8 | Pyridine H |

| 8.02 | ddd | 8.0, 2.0, 0.8 | Pyridine H |

| 7.85 | dd | 8.0, 0.8 | Pyridine H |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | C=O (Aldehyde) |

| 151.7 | Pyridine C |

| 151.3 | Pyridine C |

| 140.0 | Pyridine C |

| 126.3 | Pyridine C |

| 122.8 | Pyridine C |

| Solvent: CDCl₃, Frequency: 100 MHz |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch[3] |

| ~2830-2695 | Medium | Aldehyde C-H stretch[3] |

| ~1700 | Strong | C=O (Carbonyl) stretch |

| ~1600-1400 | Medium | Aromatic C=C stretch[3] |

| ~650 | Medium | C-Br stretch |

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Exact Mass | 184.94763 Da[2] |

| Monoisotopic Mass | 184.94763 Da[2] |

| Common Ion | [M+H]⁺ at m/z 186.0 |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the formylation of 2,5-dibromopyridine.

Protocol 1: Synthesis from 2,5-Dibromopyridine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromopyridine (1 mmol) in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a Grignard reagent such as isopropyl magnesium chloride.

-

Formylation: To the resulting mixture, add N,N-dimethylformamide (DMF) (1.5 mmol) dropwise while maintaining the low temperature.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Caption: Synthesis workflow for this compound.

Key Reactions of this compound

The aldehyde and bromo-substituted pyridine moieties of this compound allow for a range of synthetic transformations. Two common examples are Schiff base formation and Suzuki cross-coupling reactions.

Protocol 2: Schiff Base Formation

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If it does not precipitate, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Caption: General workflow for Schiff base formation.

Protocol 3: Suzuki Cross-Coupling Reaction

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.

Caption: Key components of a Suzuki cross-coupling reaction.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of a wide range of biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, and the bromine atom provides a handle for further functionalization, often through cross-coupling reactions, to explore the structure-activity relationships of potential drug candidates.

-

Organic Synthesis: The aldehyde functionality is a versatile group for forming carbon-carbon and carbon-nitrogen bonds, for example, in Wittig reactions, aldol condensations, and reductive aminations.

-

Materials Science: This compound can be used in the synthesis of ligands for metal complexes with interesting photophysical or catalytic properties. These complexes can find applications in areas such as organic light-emitting diodes (OLEDs) and catalysis.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 6: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315[2] |

| Causes serious eye irritation | H319[2] |

| May cause respiratory irritation | H335[2] |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Profile of 5-Bromopyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 5-Bromopyridine-2-carbaldehyde (CAS No. 31181-90-5), a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.03 | s | 1H | - | Aldehyde proton (-CHO) |

| 8.85 | dd | 1H | 2.0, 0.8 | H-6 |

| 8.02 | dd | 1H | 8.0, 2.0 | H-4 |

| 7.85 | d | 1H | 8.0 | H-3 |

¹³C NMR Data

The ¹³C NMR spectrum was obtained on a 100 MHz spectrometer in CDCl₃.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | C=O (Aldehyde) |

| 151.7 | C-2 |

| 151.3 | C-6 |

| 140.0 | C-4 |

| 126.3 | C-3 |

| 122.8 | C-5 (C-Br) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and bromo-pyridine structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1560, ~1460 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1100 | Medium | C-C stretch |

| ~830 | Strong | C-H out-of-plane bending |

| ~650 | Medium | C-Br stretch |

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₄BrNO), the expected molecular weight is approximately 185.01 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

| m/z | Interpretation |

| 185/187 | [M]⁺, Molecular ion peak corresponding to the two bromine isotopes. |

| 184/186 | [M-H]⁺, Loss of a hydrogen atom. |

| 156/158 | [M-CHO]⁺, Loss of the formyl group. |

| 105 | [M-Br]⁺, Loss of a bromine atom. |

| 77 | [C₅H₄N]⁺, Pyridyl cation after loss of Br and CO. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for calibrating the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromopyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromopyridine-2-carbaldehyde, a key intermediate in organic synthesis and drug discovery. The information compiled herein is intended to support researchers and professionals in optimizing its use in experimental and developmental workflows.

Core Properties of this compound

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H4BrNO | [1][2][3] |

| Molar Mass | 186.01 g/mol | [1][2][3] |

| Melting Point | 91-96 °C | [1][2][4] |

| Boiling Point | 70 °C at 26 mmHg | [2][5] |

| Density (Predicted) | 1.683 ± 0.06 g/cm³ | [2] |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on information for structurally similar compounds and general chemical principles, a qualitative solubility profile can be established. The compound is reported to be insoluble in water.[1][2][5][6] For a related isomer, 2-Bromopyridine-5-carbaldehyde, solubility has been noted in several common organic solvents.[7][8]

| Solvent | Solubility | Note |

| Water | Insoluble | [1][2][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Based on data for similar compounds. |

| Methanol | Soluble | Based on data for similar compounds.[7][8] |

| Ethanol | Soluble | Based on data for similar compounds. |

| Ethyl Acetate | Soluble | Based on data for similar compounds.[7][8] |

| Dichloromethane | Soluble | Based on data for similar compounds.[7][8] |

| Diethyl Ether | Soluble | Based on data for similar compounds.[7][8] |

Stability Characteristics and Degradation Pathways

This compound is generally stable under normal storage conditions.[4] However, it is classified as air-sensitive, indicating that appropriate handling and storage under an inert atmosphere are advisable to prevent degradation.[1][6] Incompatible materials that may lead to decomposition include strong oxidizing agents, strong bases, and strong reducing agents.

Potential degradation pathways, inferred from the chemical structure and the behavior of related aromatic aldehydes and pyridine derivatives, include:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 5-bromopicolinic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Hydrolysis: While generally stable, prolonged exposure to aqueous environments, particularly under non-neutral pH conditions, could potentially lead to hydrolysis, although specific data is unavailable.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV or visible light, which may lead to debromination or other radical-mediated reactions.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The specific decomposition products have not been extensively reported.

Experimental Protocols

Protocol for Determining Solubility

A common method for determining the solubility of a compound in various solvents is the isothermal equilibrium method, followed by a suitable analytical technique for quantification.

-

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., DMSO, methanol, ethanol, ethyl acetate, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as g/L or mol/L.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

-

Materials and Equipment:

-

This compound

-

Solutions for stress conditions: Hydrochloric acid (for acidic hydrolysis), Sodium hydroxide (for basic hydrolysis), Hydrogen peroxide (for oxidation).

-

Photostability chamber

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

-

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Store the solutions at a controlled temperature (e.g., 50 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to quantify the remaining parent compound and detect any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples by HPLC and compare with a control sample stored in the dark.

-

-

Thermal Stability:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven for a defined period.

-

Analyze the sample by HPLC to assess for degradation.

-

-

Visualizations

The following diagrams illustrate logical workflows for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

- 1. This compound | 31181-90-5 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5 [sigmaaldrich.com]

- 5. This compound | 31181-90-5 [chemicalbook.com]

- 6. 31181-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 8. 2-Bromopyridine-5-carbaldehyde CAS#: 149806-06-4 [m.chemicalbook.com]

5-Bromopyridine-2-carbaldehyde material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 5-Bromopyridine-2-carbaldehyde

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the Material Safety Data Sheet (MSDS) for this compound, a versatile intermediate in pharmaceutical and agrochemical synthesis. The following sections present critical safety data, handling procedures, and emergency protocols in a structured format to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C6H4BrNO | [1][2][3] |

| Molecular Weight | 186.01 g/mol | [1][2][4] |

| CAS Number | 31181-90-5 | [2][3][4] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Melting Point | 91-98 °C | [3][4][5] |

| Boiling Point | 70 °C at 26 mmHg | [3][5] |

| Density | 1.683 g/cm³ (Predicted) | [5][6] |

| Water Solubility | Insoluble | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are crucial for understanding the potential risks.

| GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1][2][4] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [1][2][4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [1][2][4] |

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure the stability of the compound.

| Aspect | Recommendation | Source |

| Handling | Use only under a chemical fume hood. Wear personal protective equipment. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Minimize dust generation and accumulation. Wash hands thoroughly after handling. | [1][7][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C. | [3][4][7] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [7] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| PPE Type | Specification | Source |

| Eye/Face Protection | Goggles (European standard - EN 166) or safety glasses. | [1][8] |

| Hand Protection | Protective gloves. | [1][4][8] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][8] |

| Respiratory Protection | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended. | [1][4] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention. | [1][7] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth. | [7] |

Experimental Protocols

The safety data sheets reviewed for this compound indicate that the toxicological and ecotoxicological properties have not been fully investigated.[7] No detailed experimental protocols for determining properties such as acute toxicity, persistence and degradability, or bioaccumulation potential are provided in the available documentation. Researchers should handle this compound with the care due to a substance with potentially unknown hazards.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-ブロモ-2-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 31181-90-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

The Versatile Building Block: A Technical Guide to 5-Bromopyridine-2-carbaldehyde and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 5-Bromopyridine-2-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This document provides a thorough overview of its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Synonyms

This compound is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and an aldehyde functional group, allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.[1][2]

For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided below.

| Synonym | Reference |

| 5-bromo-2-formylpyridine | [3] |

| 5-Bromopicolinaldehyde | [1][3] |

| 5-Bromo-2-pyridinecarboxaldehyde | [3][4] |

| 2-Formyl-5-bromopyridine | [4] |

| 5-Bromo-2-pyridinaldehyde | [4] |

Table 1: Synonyms for this compound

| Identifier | Value | Reference |

| CAS Number | 31181-90-5 | [4] |

| Molecular Formula | C6H4BrNO | [4] |

| Molecular Weight | 186.01 g/mol | [4] |

| InChIKey | ZQVLPMNLLKGGIU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=NC=C1Br)C=O | [3] |

| PubChem CID | 9877562 | [5] |

Table 2: Chemical Identifiers for this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 91-96 °C | [4][6] |

| Boiling Point | 70 °C at 26 mmHg | [4] |

| Density | 1.683 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | 2-8°C | [4][6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.03 (s, 1H), 8.85 (dd, J=2.0, 0.8 Hz, 1H), 8.02 (ddd, J=8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J=8.0, 0.8 Hz, 1H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 192.4, 151.7, 151.3, 140.0, 126.3, 122.8 | [4] |

Table 3: Physicochemical and Spectroscopic Properties of this compound

Experimental Protocols

This compound is a versatile starting material for the synthesis of a wide array of more complex molecules. The following sections provide detailed experimental protocols for its synthesis and a key subsequent transformation.

Synthesis of this compound

One common method for the synthesis of this compound involves the formylation of 2,5-dibromopyridine.

Materials:

-

2,5-dibromopyridine

-

N,N-Dimethylformamide (DMF)

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 2,5-dibromopyridine (1 mmol, 237 mg) with N,N-dimethylformamide (1.5 mmol, 115 µL).[4]

-

The reaction is carried out under appropriate conditions (e.g., with a suitable lithium reagent, not detailed in the source but implied by the formylation reaction).

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent to afford 5-bromo-2-pyridinecarboxaldehyde as a brown solid (yield: 149 mg, 80%).[4]

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. This is a critical step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (or a derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄])

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine the 5-bromopyridine derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 1.5-2.5 equivalents).[7]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).[7]

-

Heat the reaction mixture to 85-95°C and stir for 15-18 hours, monitoring the reaction progress by TLC or LC-MS.[7]

-

After completion, cool the reaction to room temperature and filter the mixture.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate).[7]

Application in Drug Discovery: Kinase Inhibitors

This compound and its derivatives are crucial precursors in the synthesis of small molecule kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[1][8] The pyridine scaffold can act as a "hinge-binder" in the ATP-binding pocket of kinases.[1]

Janus Kinase (JAK)-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system.[9][10] Dysregulation of this pathway is associated with various autoimmune and inflammatory diseases.[9] Small molecule inhibitors targeting JAKs have emerged as an important class of therapeutics. Many of these inhibitors feature a heterocyclic core, for which this compound is a valuable starting material.

The general mechanism of JAK inhibition is outlined in the diagram below.

Synthetic Workflow for Kinase Inhibitor Precursors

The following diagram illustrates a generalized synthetic workflow starting from this compound to produce a key aminopyridine intermediate, which can then be further elaborated into a variety of kinase inhibitors.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Its versatile reactivity and established role in the synthesis of potent kinase inhibitors underscore its importance as a key building block in the pursuit of novel therapeutics.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Page loading... [wap.guidechem.com]

- 9. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromopyridine-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a carbaldehyde (formyl) group at the 2-position. This arrangement provides two distinct and highly reactive sites, making it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical leads and advanced materials.[1]

The primary focus of this guide is the chemical reactivity of the aldehyde group. The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing effects of the pyridine ring nitrogen and the bromine substituent, dictates its participation in a wide array of chemical transformations. This document provides a detailed exploration of these reactions, complete with quantitative data, experimental protocols, and visual diagrams to serve as a comprehensive resource for laboratory professionals.

Core Reactivity of the Aldehyde Group

The aldehyde functional group (-CHO) is characterized by a carbonyl (C=O) moiety. The carbon atom of this group is sp² hybridized and forms a sigma and a pi bond with the oxygen atom. Due to the higher electronegativity of oxygen, the electron density in the C=O bond is polarized towards the oxygen, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

In this compound, this inherent electrophilicity is further amplified. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which delocalizes electron density away from the ring carbons. This effect, coupled with the inductive pull of the bromine atom, significantly increases the partial positive charge on the aldehyde carbon, making it highly reactive towards nucleophilic addition.[2][3] This enhanced reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Key Reactions of the Aldehyde Group

The aldehyde group of this compound is a hub for several critical classes of organic reactions, including condensation reactions, nucleophilic additions, oxidation, and reduction.

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation, enabling the construction of larger, more complex molecules. The aldehyde group readily participates in these transformations to yield unsaturated products.

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and phosphorus ylides.[4] This reaction is prized for its regioselectivity, ensuring the double bond forms specifically at the site of the original carbonyl group.[4] With this compound, the Wittig reaction provides a direct route to 2-vinyl-5-bromopyridine derivatives, which are valuable precursors for kinase inhibitors and other biologically active molecules.[4] The stereochemical outcome (E/Z) is largely dependent on the stability of the phosphorus ylide used.[5]

Table 1: Wittig Reaction of this compound

| Ylide Type | Phosphorus Ylide | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |

| Unstabilized | (Triphenylphosphoranylidene)methane | n-BuLi | THF | 0 °C to RT | 12-18 | 5-Bromo-2-vinylpyridine | Not specified |

| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | N/A (stable ylide) | Toluene | Reflux | 24 | Ethyl (E)-3-(5-bromopyridin-2-yl)acrylate | Not specified |

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide [4]

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Diagram: General Workflow for a Wittig Reaction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, yielding an electron-deficient alkene.[6] This reaction is advantageous for its operational simplicity and for being environmentally friendly, as water is often the only byproduct.[7] It is widely used in the synthesis of fine chemicals, functional polymers, and therapeutic drugs.[7][8] For this compound, this reaction provides access to α,β-unsaturated systems with diverse functionalities. Recent studies have demonstrated that this condensation can proceed efficiently in a catalyst-free manner in a water-ethanol mixture at room temperature.[7]

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Temperature | Product | Yield (%) | Ref |

| Malononitrile | None | H₂O:EtOH | Room Temp. | 2-(5-Bromopyridin-2-ylmethylene)malononitrile | High (not specified) | [7] |

| Ethyl Cyanoacetate | None | H₂O:EtOH | Room Temp. | Ethyl 2-cyano-3-(5-bromopyridin-2-yl)acrylate | High (not specified) | [7] |

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol (EtOH) and water (H₂O).

-

Add the active methylene compound (e.g., malononitrile, 1.0 equivalent) to the solution.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, and the product often precipitates out of the solution. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The product is often pure enough for subsequent use without further purification.

Diagram: Knoevenagel Condensation Mechanism

Nucleophilic Addition

Direct addition of nucleophiles to the aldehyde carbonyl is a fundamental transformation.

This compound readily reacts with primary amines to form imines, also known as Schiff bases.[1] This condensation is a reversible reaction that typically requires mild acidic catalysis or simply heating to drive the reaction forward by removing the water formed. Imines are crucial intermediates in organic synthesis and serve as ligands in coordination chemistry.[2][9]

Table 3: Imine Formation from this compound

| Amine | Catalyst | Solvent | Temperature | Time (h) | Product Type |

| Primary Aromatic/Alkyl Amine | Acetic Acid (cat.) | Ethanol | Reflux | 2-4 | N-substituted imine |

Experimental Protocol: General Imine Synthesis [10][11]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The imine product may crystallize upon cooling.

-

If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

The addition of organometallic species, such as Grignard reagents (R-MgX), to the aldehyde group yields secondary alcohols. This reaction is a powerful tool for C-C bond formation. However, when using this compound, care must be taken due to the presence of the aryl bromide. Competing reactions, such as Grignard exchange with the bromine atom, can occur.[12] Performing the reaction at low temperatures can favor the desired addition to the aldehyde.[13]

Table 4: Grignard Reaction with this compound

| Grignard Reagent | Solvent | Temperature | Product | Yield (%) |

| Cyclohexylmagnesium Chloride | THF | Low Temp. | 1-(5-Bromopyridin-2-yl)cyclohexylmethanol | Moderate-High |

Experimental Protocol: Grignard Reaction [13]

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add the Grignard reagent (e.g., cyclohexylmagnesium chloride, 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction Execution: Stir the mixture at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

Oxidation and Reduction

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-bromopyridine-2-carboxylic acid.[2] This transformation is a key step in accessing a different class of pyridine derivatives for further functionalization. Standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) can be employed.

Table 5: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Product |

| KMnO₄ | Acetone/Water | 0 °C to RT | 5-Bromopyridine-2-carboxylic acid |

Experimental Protocol: Oxidation with KMnO₄

-

Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 equivalents) in water, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

The aldehyde can be selectively reduced to the primary alcohol, (5-bromopyridin-2-yl)methanol, using a variety of reducing agents.[2] Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this purpose and are compatible with the aryl bromide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Table 6: Reduction of this compound

| Reducing Agent | Solvent | Temperature | Product |

| NaBH₄ | Methanol/Ethanol | 0 °C to RT | (5-Bromopyridin-2-yl)methanol |

Experimental Protocol: Reduction with NaBH₄

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise, controlling the effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol.

Protection of the Aldehyde Group

The high reactivity of the aldehyde group can be problematic when performing reactions at the C5-bromo position, such as Suzuki or Buchwald-Hartwig cross-coupling.[3] Under the basic and often nucleophilic conditions of these reactions, the aldehyde can undergo unwanted side reactions, including reduction or condensation, leading to lower yields and complex product mixtures.[3]

To circumvent this, the aldehyde is often temporarily protected, most commonly as an acetal or dithioacetal. The formation of a dimethyl acetal, for example, is achieved by reacting the aldehyde with trimethyl orthoformate in methanol with an acid catalyst.[14] This protecting group is stable to the basic conditions of cross-coupling reactions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde.

Diagram: Aldehyde Protection-Coupling-Deprotection Strategy

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically versatile functional group. Its enhanced electrophilicity, a result of the electronic properties of the bromopyridine scaffold, allows it to readily participate in a broad spectrum of transformations including condensation, nucleophilic addition, oxidation, and reduction. This reactivity profile makes it an exceptionally valuable intermediate for constructing diverse and complex molecular frameworks. A thorough understanding of these reactions, including the strategic use of protecting groups, is essential for researchers and drug development professionals aiming to leverage this powerful building block in the synthesis of novel chemical entities.

References

- 1. 5-Bromo-2-pyridine carboxaldehyde - SRIRAMCHEM [sriramchem.com]

- 2. This compound | 31181-90-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imine formation-Typical procedures - operachem [operachem.com]

- 11. scribd.com [scribd.com]

- 12. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Page loading... [guidechem.com]

The Bromine Atom: A Linchpin in the Synthetic Versatility of 5-Bromopyridine-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its synthetic utility is largely dictated by the presence of two key functional groups: a reactive aldehyde at the 2-position and a strategically placed bromine atom at the 5-position. This technical guide elucidates the critical role of the bromine atom, detailing how its electronic properties and reactivity serve as a versatile handle for a host of powerful synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. We will explore its influence on the molecule's overall reactivity, provide detailed experimental protocols for key reactions, and present quantitative data to guide synthetic strategy.

Introduction: The Dual Functionality of a Privileged Scaffold

This compound (C₆H₄BrNO) is a bifunctional reagent that offers two orthogonal sites for chemical modification.[1] The aldehyde group readily participates in classical carbonyl chemistry, such as nucleophilic additions, condensations, and reductive aminations. However, it is the bromine atom that unlocks the vast potential of this scaffold for constructing complex molecular architectures. Positioned on an electron-deficient pyridine ring, the C-Br bond is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a modular and convergent approach to the synthesis of highly functionalized pyridine derivatives, which are core motifs in numerous biologically active compounds.[2]

Electronic and Steric Influence of the Bromine Atom

The chemical behavior of this compound is fundamentally governed by the electronic interplay between the pyridine ring, the bromine atom, and the carbaldehyde group.

-

Inductive and Resonance Effects: Both the nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde are highly electronegative, exerting strong electron-withdrawing inductive effects. This makes the pyridine ring electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene.[3][4] The bromine atom also contributes an electron-withdrawing inductive effect. This cumulative electron withdrawal significantly polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst, a key step in cross-coupling reactions.[2]

-

Activation for Cross-Coupling: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of palladium(0) into the C-Br bond, which is the rate-determining step in many cross-coupling cycles like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This makes the 5-bromo position an ideal site for introducing new carbon-carbon and carbon-nitrogen bonds.

-

Influence on Aldehyde Reactivity: The strong electron-withdrawing character of both the pyridine nitrogen and the 5-bromo substituent increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde group more reactive towards nucleophilic attack, facilitating reactions such as Wittig olefination and reductive amination.

Below is a diagram illustrating the key reactive sites and the electronic influences within the molecule.

Caption: Reactivity map of this compound.

Key Reactions Utilizing the Bromine Atom

The bromine atom at the 5-position is predominantly exploited through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile platform for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromopyridine with an organoboron reagent.[5] This reaction is widely used to synthesize biaryl compounds, which are prevalent in medicinal chemistry.[2]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative conditions and yields for the Suzuki coupling of various brominated heterocycles with arylboronic acids/esters, providing a guide for optimizing reactions with this compound.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 85-90 | Good |

| 2 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-85 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(II) complex (1) | Cs₂CO₃ | Dioxane | 80 | 88-99 |

| 4 | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 100 | 72-96 |

(Data compiled from references[2][6][7][8])

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[9]

-

Degassing: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) for 3-5 cycles.[1]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water (e.g., 4:1 v/v), via syringe.[9]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[6]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the bromopyridine with a terminal alkyne.[10] This reaction requires both a palladium catalyst and a copper(I) co-catalyst and is invaluable for synthesizing alkynyl-substituted heterocycles.[10][11]

Data Presentation: Sonogashira Coupling of Bromopyridines

| Entry | Aryl Halide | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High |

| 2 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |

(Data compiled from references[12][13])

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[14][15]

-

Degassing & Reagent Addition: Flush the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[14]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous NH₄Cl solution. Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by column chromatography.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines.[16][17] This reaction is crucial for synthesizing aryl amines, which are key pharmacophores. The presence of the aldehyde group on the this compound substrate requires careful selection of reaction conditions to avoid undesired side reactions.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Aryl Bromide | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |

| 2 | Aryl Bromide/Chloride | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP / XPhos | NaOtBu | Toluene | 80-110 |

| 3 | Heteroaryl Halide | Primary/Secondary Amine | [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-AmylOH | 100 |

(Data compiled from references[15][18][19])

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In an oven-dried glovebox or Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).[20]

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Caption: Key cross-coupling pathways from this compound.

Reactions of the Aldehyde Group

While the bromine atom is key for diversification via cross-coupling, the aldehyde at the 2-position provides another critical point for synthetic elaboration.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new C=C bond with high regioselectivity.[7] This is particularly useful for introducing vinyl or substituted vinyl groups onto the pyridine ring.

Experimental Protocol: General Procedure for Wittig Reaction

-

Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.5 equiv.) in an anhydrous solvent like THF at 0 °C. Add a strong base (e.g., n-BuLi or NaHMDS, 1.4 equiv.) and stir for 1 hour to generate the ylide.[2]

-

Aldehyde Addition: Cool the ylide solution (e.g., to -15 °C or 0 °C) and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purification: Concentrate the solution and purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[7]

Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into a primary, secondary, or tertiary amine in a one-pot procedure. This involves the initial formation of an imine or iminium ion, followed by in-situ reduction.[21]

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent (e.g., Dichloromethane, THF, or Methanol). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) to the mixture.[21] For primary amines using ammonia as the source, ammonium acetate with a reducing agent can be employed.[22]

-

Reaction: Stir the reaction at room temperature for 2 to 24 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or Na₂CO₃. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Conclusion

The bromine atom in this compound is far more than a simple substituent; it is a master key that unlocks a vast and diverse chemical space. Its electron-withdrawing nature activates the C-Br bond for efficient palladium-catalyzed cross-coupling, enabling the facile construction of C-C and C-N bonds through Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity, coupled with the synthetic potential of the aldehyde group, establishes this compound as an exceptionally valuable and versatile building block. For researchers in drug discovery and materials science, a thorough understanding of the role and reactivity of this bromine atom is essential for the rational design and efficient synthesis of novel, highly functionalized pyridine-based molecules.

References

- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 19. This compound CAS#: 31181-90-5 [m.chemicalbook.com]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 5-溴-2-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

The Versatility of 5-Bromopyridine-2-carbaldehyde in Medicinal Chemistry: A Technical Guide

Introduction: 5-Bromopyridine-2-carbaldehyde has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique trifunctional nature, featuring a pyridine ring, a reactive aldehyde group, and a bromine atom amenable to cross-coupling reactions, makes it a highly valuable starting material for drug discovery and development professionals. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the generation of novel therapeutic agents, particularly in the fields of oncology and beyond.

Synthetic Utility and Key Reactions

This compound serves as a key intermediate for a variety of chemical transformations, enabling the construction of complex heterocyclic systems. The aldehyde functionality readily undergoes condensation reactions to form imines, hydrazones, and other related structures, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening.

Experimental Workflow: From Building Block to Bioactive Compound

The general workflow for utilizing this compound in a drug discovery program involves a multi-step process, from initial synthesis of derivatives to comprehensive biological evaluation.

Applications in Cancer Research

A significant body of research has focused on the application of this compound in the development of novel anticancer agents. Two prominent classes of compounds derived from this scaffold are thiosemicarbazones and kinase inhibitors.